

Physical and chemical properties of Methyl 2-methoxy-5-sulfamoylbenzoate

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Compound of Interest

Compound Name: *Methyl 2-methoxy-5-sulfamoylbenzoate*

Cat. No.: *B120666*

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A Comprehensive Technical Guide to Methyl 2-methoxy-5-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxy-5-sulfamoylbenzoate is a key chemical intermediate with significant applications in the pharmaceutical industry. Its structural features make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it serves as a crucial precursor in the manufacturing of sulpiride and levosulpiride, antipsychotic drugs used in the treatment of schizophrenia and depression.[1] The compound's utility also extends to the development of anticoagulants, HCV NS5B polymerase inhibitors, and therapeutic agents for neurodegenerative diseases and oral hypoglycemic conditions.[1] A thorough understanding of its physical and chemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust manufacturing processes in drug discovery and development.

This technical guide provides an in-depth overview of the core physical and chemical properties of **Methyl 2-methoxy-5-sulfamoylbenzoate**, detailed experimental protocols for its synthesis and analysis, and a summary of its chemical characteristics to support research and development activities.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of **Methyl 2-methoxy-5-sulfamoylbenzoate** are summarized in the table below, providing a quick reference for laboratory and development settings.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ NO ₅ S	[2] [3]
Molecular Weight	245.25 g/mol	[2] [3]
Appearance	White to off-white solid	
Melting Point	175-177 °C	[1] [4] [5]
Boiling Point	439.8 °C (Predicted)	[1]
Density	1.360 g/cm ³ (Predicted)	[1]
Solubility	Slightly soluble in DMSO and Methanol	[1]
pKa	9.94 ± 0.60 (Predicted)	[1]
LogP	0.78	[4]
CAS Number	33045-52-2	[2] [6]

Spectral Data

While a comprehensive set of spectral data is crucial for unequivocal identification and characterization, publicly available information is limited.

- ¹H NMR: Specific proton NMR data is not readily available in the public domain. However, some suppliers may provide it upon request.
- ¹³C NMR: The ¹³C NMR spectrum is available through the Sigma-Aldrich catalog on PubChem.[\[7\]](#)

- Infrared (IR) Spectroscopy: Detailed IR spectral data is not currently available in public databases.
- Mass Spectrometry (MS): While exact mass is reported, detailed mass spectrometry data is not publicly available. The monoisotopic mass is predicted to be 245.0358 Da.[8]

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and determination of key physical properties of **Methyl 2-methoxy-5-sulfamoylbenzoate** are provided below. These protocols are based on established methods and specific examples found in the literature.

Synthesis Protocols

Two primary synthetic routes for **Methyl 2-methoxy-5-sulfamoylbenzoate** have been reported: a traditional four-step process starting from salicylic acid and a more recent, efficient one-pot synthesis.

1. Optimized Four-Step Synthesis from Salicylic Acid

This traditional route involves etherification, sulfonyl chlorination, amination, and esterification. The process has been optimized to achieve a total yield of approximately 63.7%.

- Step 1: Etherification of Salicylic Acid
 - Yield: 92.6%
- Step 2: Sulfonyl Chlorination of 2-methoxybenzoic acid
 - Yield: 95.7%
- Step 3: Amination of 2-methoxy-5-chlorosulfonylbenzoic acid
 - Yield: 75.8%
- Step 4: Esterification of 2-methoxy-5-sulfamoylbenzoic acid
 - Yield: 97.4%

2. Novel One-Pot Synthesis

A more efficient method involves the direct condensation of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfinate. This process is advantageous due to its shorter reaction time, high yield, and reduced environmental impact.[9]

- Reactants: Methyl 2-methoxy-5-chlorobenzoate, Sodium aminosulfinate
- Catalyst: Cuprous bromide[9]
- Solvent: Tetrahydrofuran (THF)[9]
- Reaction Conditions: 45-60 °C for 10-14 hours[9]
- Yield: Up to 96.55%[9]
- Purity (by HPLC): >99.5%[9]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Purity analysis of **Methyl 2-methoxy-5-sulfamoylbenzoate** is typically performed using reverse-phase HPLC.

- Mobile Phase: 700 mL water and 200 mL methanol
- Detection Wavelength: 240 nm
- Flow Rate: 1.0 mL/min
- Sample Preparation: 0.01 g of the sample is diluted to 25 mL with the mobile phase.
- Injection Volume: 5 µL

Determination of Physical Properties: Step-by-Step Procedures

The following are generalized, yet detailed, protocols for determining the key physical properties of a solid organic compound like **Methyl 2-methoxy-5-sulfamoylbenzoate**.

1. Melting Point Determination (Capillary Method)

This method provides a melting range, which is an indicator of purity.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Sample Preparation:
 - Ensure the sample is completely dry and finely powdered.
 - Obtain a glass capillary tube, sealed at one end.
 - Press the open end of the capillary tube into the powdered sample.
 - Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.
 - The packed sample height should be 2-3 mm.[\[11\]](#)[\[12\]](#)
- Measurement:
 - Place the capillary tube into the heating block of a melting point apparatus.
 - Heat rapidly to about 15-20 °C below the expected melting point (175 °C).[\[11\]](#)[\[12\]](#)
 - Decrease the heating rate to 1-2 °C per minute.[\[11\]](#)[\[12\]](#)
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[\[12\]](#)
 - Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[\[12\]](#)

2. Solubility Determination (Shake-Flask Method)

This equilibrium method determines the maximum concentration of the compound that dissolves in a given solvent.[\[14\]](#)

- Procedure:

- Add an excess amount of **Methyl 2-methoxy-5-sulfamoylbenzoate** to a known volume of the solvent (e.g., DMSO, Methanol) in a sealed container.
- Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow any undissolved solid to settle.
- Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a suitable membrane filter (e.g., 0.45 µm) is recommended.[\[14\]](#)
- Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.[\[14\]](#)
- The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

3. pKa Determination (Potentiometric Titration)

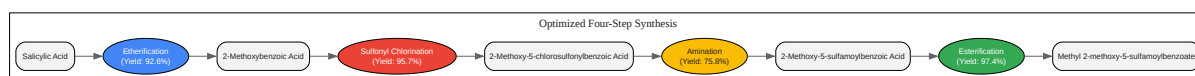
This method is suitable for determining the dissociation constant of the sulfonamide group.[\[15\]](#)
[\[16\]](#)

- Procedure:
 - Prepare a solution of **Methyl 2-methoxy-5-sulfamoylbenzoate** of known concentration in a suitable solvent system (e.g., a mixture of water and an organic co-solvent if solubility in pure water is low).
 - Calibrate a pH meter with standard buffer solutions.
 - Immerse the pH electrode into the sample solution.
 - Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.
 - Record the pH of the solution after each addition, allowing the reading to stabilize.
 - Continue the titration past the equivalence point.

- Plot the pH of the solution against the volume of titrant added.
- The pKa can be determined from the pH at the half-equivalence point on the titration curve.

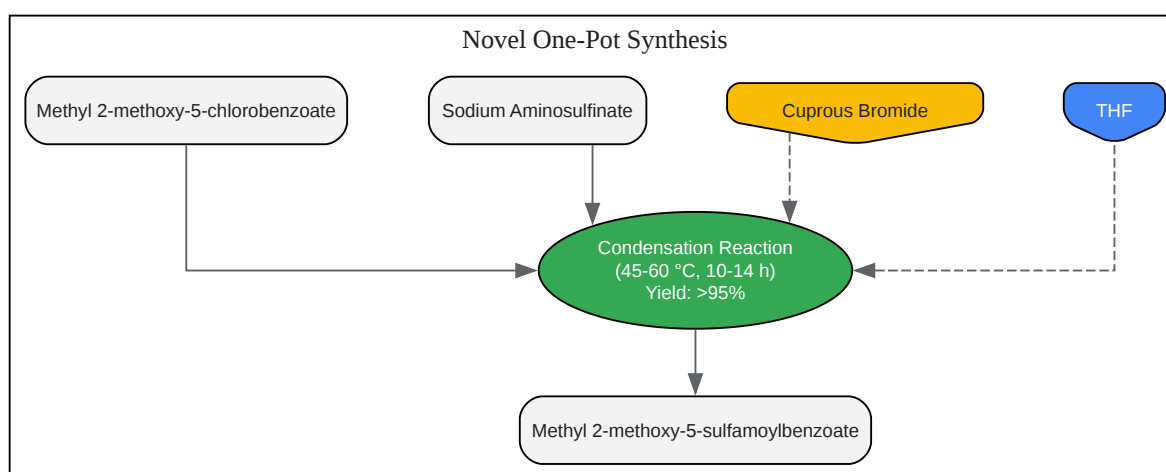
Visualizing Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthesis methods for **Methyl 2-methoxy-5-sulfamoylbenzoate**.



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Caption: Optimized four-step synthesis workflow.



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Caption: Efficient one-pot synthesis workflow.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties, as well as the synthesis and analysis, of **Methyl 2-methoxy-5-sulfamoylbenzoate**. The presented data and protocols are intended to support researchers, scientists, and drug development professionals in their work with this important pharmaceutical intermediate. A comprehensive understanding of these characteristics is essential for the efficient and controlled use of this compound in the synthesis of life-saving medicines. Further investigation into the detailed spectral characterization would be beneficial for the scientific community.

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